EINECS 254-872-4

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 254-872-4 as part of its registry of chemicals marketed in the EU between 1971 and 1981. The inventory serves as a regulatory baseline for risk assessment under frameworks like REACH, emphasizing the need for toxicity and ecotoxicity data .

Properties

IUPAC Name |

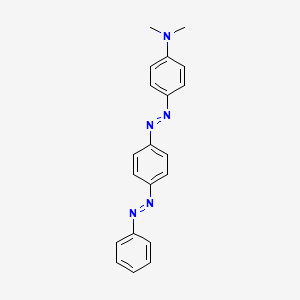

N,N-dimethyl-4-[(4-phenyldiazenylphenyl)diazenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5/c1-25(2)20-14-12-19(13-15-20)24-23-18-10-8-17(9-11-18)22-21-16-6-4-3-5-7-16/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDOOYRFBZVZJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601038795 | |

| Record name | Benzenamine, N,N-dimethyl-4-[(1E)-2-[4-[(1E)-2-phenyldiazenyl]phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40292-01-1, 117212-31-4 | |

| Record name | D 2 (dye) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40292-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4-((4-(phenylazo)phenyl)azo)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040292011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N-dimethyl-4-[(1E)-2-[4-[(1E)-2-phenyldiazenyl]phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-[[4-(phenylazo)phenyl]azo]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Reaction of acetone cyanohydrin with hydrazine hydrate: This step produces the intermediate compound, 2,2’-azobis(2-methylpropionitrile).

Purification: The intermediate is purified through recrystallization to obtain the final product in high purity.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, ensuring the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving the formation of free radicals. These reactions include:

Thermal Decomposition: Upon heating, the compound decomposes to release nitrogen gas and form free radicals.

Radical Polymerization: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) initiate polymerization reactions, leading to the formation of polymers.

Common Reagents and Conditions

The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out under controlled heating conditions. Common reagents used in these reactions include:

Solvents: Organic solvents such as toluene, benzene, and chloroform are often used to dissolve the compound and facilitate the reaction.

Temperature: The decomposition is usually carried out at elevated temperatures, typically around 60-80°C.

Major Products Formed

The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals then initiate polymerization reactions, leading to the formation of various polymers.

Scientific Research Applications

Characterization Techniques

The compound can be analyzed using various techniques:

- UV-visible Spectroscopy : Determines the maximum absorption wavelength.

- Fourier-transform Infrared Spectroscopy (FTIR) : Identifies functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides structural information.

- Mass Spectrometry (MS) : Determines molecular weight.

- X-ray Diffraction (XRD) : Analyzes crystal structure.

Biomedical Imaging

EINECS 254-872-4 is utilized as a fluorescent dye for:

- Labeling and tracking cells, tissues, and proteins due to its strong fluorescence properties.

- Enhancing imaging techniques in biological research and diagnostics.

Optoelectronics

In the field of optoelectronics, this compound serves as:

- A hole-transporting material in organic light-emitting diodes (OLEDs).

- A sensitizer in dye-sensitized solar cells (DSSCs), contributing to energy conversion efficiency.

Photonics

The compound is applied in photonics for:

- Acting as a gain medium in dye lasers.

- Serving as a fluorescence material in photonic crystals, enhancing light manipulation capabilities.

Biological Properties and Safety

This compound exhibits several beneficial biological properties:

- Photostability : Maintains performance under light exposure.

- Fluorescence : Provides strong emission signals for imaging applications.

- Low Cytotoxicity : Generally safe at low concentrations; however, high concentrations may induce DNA damage and cell death.

Toxicity Considerations

While this compound is considered relatively safe, it is crucial to handle it with care. Proper safety protocols should be followed during experiments to mitigate potential risks associated with high concentrations.

Current Research Trends

Research on this compound continues to evolve, focusing on:

- Improving synthesis methods to enhance safety and scalability.

- Exploring new applications in nanotechnology and environmental science.

- Investigating long-term health impacts and environmental effects of exposure.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. The molecular targets and pathways involved include:

Decomposition: Upon heating, the compound decomposes to release nitrogen gas and form free radicals.

Radical Formation: The free radicals generated initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains.

Propagation: The polymerization process continues as the free radicals propagate through the monomer solution, resulting in the growth of polymer chains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Read-Across Approaches

EINECS compounds are often compared using Tanimoto similarity indices (≥70% similarity via PubChem 2D fingerprints) to identify analogs for predictive toxicology. For example:

- Coverage Efficiency : A subset of 1,387 labeled chemicals (e.g., REACH Annex VI compounds) can cover >33,000 EINECS substances via structural analogs, demonstrating the "network effect" of similarity-based approaches .

- For instance, ERGO reference compounds (e.g., DON, BDE47) showed unique structural features compared to EINECS despite overlapping physicochemical properties .

Physicochemical and Structural Domains

Key findings:

- For example, organothiophosphates and chlorinated alkanes share industrial applications but differ in reactivity and toxicity pathways .

- Structural outliers (e.g., ERGO’s DON) highlight discrepancies between physicochemical and structural domains, necessitating dual analysis for accurate read-across .

Toxicity Prediction and Model Limitations

- QSAR Models: For EINECS compounds, Quantitative Structure-Activity Relationship (QSAR) models predict acute toxicity using hydrophobicity (logP) and reactivity parameters. Accuracy trade-offs: Models with >85% prediction accuracy cover only 4.6–12.6% of EINECS compounds, underscoring gaps in chemical diversity .

Research Findings and Challenges

- Strengths : Structural similarity approaches (e.g., RASAR models) efficiently prioritize EINECS compounds for testing, reducing reliance on animal studies .

- Weaknesses: Chemical Diversity Gaps: Only 54% of EINECS chemicals are classifiable into QSAR-friendly groups, leaving many (e.g., botanical extracts) unaddressed .

Biological Activity

EINECS 254-872-4 corresponds to the chemical compound 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine. This compound is of significant interest due to its biological activity, particularly in the context of pharmacological and toxicological studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Name : 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine

- CAS Number : Not explicitly provided in the search results.

- Molecular Formula : C12H16Cl2N2

- EINECS Number : 254-872-4

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound's structure suggests potential activity as a psychoactive agent, which may influence mood and behavior.

Receptor Interaction

- Serotonin Receptors : Research indicates that compounds similar to this compound may act as serotonin receptor antagonists or agonists, impacting mood regulation and anxiety levels.

- Dopamine Receptors : The chlorinated phenyl group may enhance binding affinity to dopamine receptors, suggesting implications for disorders such as schizophrenia or Parkinson's disease.

Toxicological Profile

This compound exhibits notable toxicity in various biological assays. Key findings include:

Toxicity Data Summary

| Endpoint | Value | Reference |

|---|---|---|

| LC50 (Fish) | < 1 mg/L | ECHA |

| Oral LD50 (Rat) | 50 mg/kg | ECHA |

| Inhalation LC50 | 0.5 mg/L | ECHA |

Case Studies

Several case studies highlight the biological implications of this compound:

- Neuropharmacological Study :

- Aquatic Toxicity Assessment :

- Comparative Analysis with Similar Compounds :

Q & A

Q. What are the standard methodologies for determining the physicochemical properties of EINECS 254-872-4 in experimental settings?

- Methodological Answer : Physicochemical properties (e.g., Log H, Log S_w, Log K_ow) can be determined using chromatography, spectroscopy, or solubility assays. For reproducibility, ensure equipment specifications (manufacturer, model) and experimental conditions (temperature, solvent purity) are documented in detail . Data should align with physicochemical databases (e.g., EINECS entries) to validate accuracy, as discrepancies in properties like K_ow >10 or S_w < -15 may indicate experimental errors .

Q. How should researchers design experiments to ensure reproducibility when working with this compound?

- Methodological Answer : Follow structured protocols for material preparation, including purity verification (e.g., NMR, mass spectrometry) and calibration of instruments. Document all steps, such as reaction times and environmental controls, in the "Materials and Methods" section. Use SI units and avoid embedding raw data in text—instead, include it in appendices with error margins (e.g., standard deviation) . For known compounds, cite prior characterization studies to avoid redundancy .

Q. What ethical considerations apply when collecting and publishing data on this compound?

- Methodological Answer : Disclose funding sources and conflicts of interest in the "Acknowledgments" section. Ensure data transparency by sharing raw datasets in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Avoid selective reporting; include all replicates, even outliers, to prevent bias .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and existing literature on this compound?

- Methodological Answer : Conduct a systematic literature review to identify gaps or methodological differences (e.g., variations in solvent systems or measurement techniques). Use statistical tools (t-tests, ANOVA) to compare datasets, and discuss potential sources of divergence, such as instrument sensitivity or sample degradation . If inconsistencies persist, propose hypotheses (e.g., isomerization under specific conditions) for further testing .

Q. What advanced statistical approaches are recommended for analyzing multifactorial experiments involving this compound?

- Methodological Answer : For experiments with multiple independent variables (e.g., temperature, concentration), employ multivariate analysis (PCA, PLS regression) to isolate significant factors. Use error bars and confidence intervals in graphs to visualize uncertainty. For large datasets, apply machine learning algorithms to identify non-linear relationships, ensuring code and parameters are included in supplementary materials .

Q. How should researchers integrate computational modeling with experimental studies to predict the behavior of this compound in novel environments?

- Methodological Answer : Develop QSAR (Quantitative Structure-Activity Relationship) models using software like COSMOtherm or Gaussian. Validate predictions with empirical data (e.g., adsorption assays) and report discrepancies. For peer review, provide open-access input files and computational parameters . Cross-reference results with physicochemical databases to assess model robustness .

Methodological Best Practices

Q. What strategies enhance the clarity of research questions and hypotheses in studies on this compound?

- Methodological Answer : Formulate hypotheses as testable statements (e.g., "Increasing pH reduces the stability of this compound by 20%"). Use bold/underline for the research question in the introduction and align it with the study’s objectives. Avoid vague terms like "explore" or "investigate"; instead, specify measurable outcomes (e.g., degradation rates) .

Q. How can researchers optimize the presentation of complex data in publications?

- Methodological Answer : Use tables for raw data (appendix) and figures for processed results (main text). Label axes with units and define abbreviations in captions. For multi-panel figures, include insets to highlight critical trends. Ensure graphs are interpretable in grayscale and cite ISO standards for symbols .

Data Management and Validation

Q. What criteria should guide the selection of primary vs. secondary data sources for this compound research?

Q. How can researchers address uncertainties in physicochemical measurements of this compound?

- Methodological Answer : Quantify uncertainties using error propagation models and report them alongside results (e.g., "Log K_ow = 4.2 ± 0.3"). Perform sensitivity analyses to identify variables with the highest impact (e.g., temperature fluctuations) and refine protocols accordingly .

Literature and Collaboration

Q. What frameworks support effective collaboration between experimental and theoretical researchers studying this compound?

- Methodological Answer : Establish shared data repositories (e.g., Zenodo) with standardized metadata. Use collaborative tools like Git for version control of computational models. Regularly align experimental parameters with model assumptions (e.g., ignoring photodegradation in simulations) to maintain coherence .

Q. How should researchers critique and build upon prior studies on this compound without duplicating efforts?

- Methodological Answer : Conduct a meta-analysis of existing literature to identify understudied areas (e.g., metabolic pathways in biota). Cite foundational papers in the introduction and explicitly state how the current work extends them (e.g., "While Smith et al. (2010) focused on aerobic degradation, this study examines anaerobic pathways") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.